tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate: is a complex organic compound with a unique structure that includes a piperidine ring, a cyano group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Attachment of the Dimethylamino Group: The dimethylamino group is added through a reductive amination reaction.
Formation of the tert-Butyl Ester: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution at the cyano group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe to investigate cellular processes and pathways.
Medicine
In medicine, it is explored for its potential therapeutic applications, including as a precursor for drug development targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H29N3O3 |
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Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-15(2,3)22-14(21)19-8-6-7-16(11-17,12-19)9-13(20)10-18(4)5/h13,20H,6-10,12H2,1-5H3 |
InChI Key |
ABYWTZAHRIZSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC(CN(C)C)O)C#N |
Origin of Product |
United States |
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